5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol
Beschreibung
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-3-thiophen-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-17-6-9-4-11(16)15-12(14-9)10(5-13-15)8-2-3-18-7-8/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIYPZWWOHTMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)C(=CN2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331725 | |
| Record name | 5-(methoxymethyl)-3-thiophen-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665954 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866132-34-5 | |
| Record name | 5-(methoxymethyl)-3-thiophen-3-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C₁₂H₁₁N₃O₂S
- Molecular Weight : 261.3 g/mol
- CAS Number : 866132-34-5
This pyrazolo[1,5-a]pyrimidine derivative features a methoxymethyl group and a thienyl substituent, which contribute to its unique pharmacological profile.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by targeting various cellular pathways. For instance, they inhibit key enzymes involved in tumor growth, such as thymidine phosphorylase (TP), which is crucial for cancer cell proliferation and metastasis . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting potential as anticancer agents.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity, likely through the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are known to reduce inflammation by increasing intracellular cyclic nucleotide levels . This property may make it beneficial for treating conditions like asthma and rheumatoid arthritis.
Antimicrobial Properties
Studies have reported antimicrobial activity against various bacterial strains. Pyrazolo[1,5-a]pyrimidines have been shown to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways . The presence of the thienyl group enhances this activity by increasing lipophilicity, which aids in membrane penetration.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Key findings include:
- Substituents : The methoxymethyl and thienyl groups are critical for enhancing biological activity. Modifications to these groups can lead to variations in potency and selectivity against specific targets.
- Positioning of Functional Groups : The position of substituents on the pyrazolo and pyrimidine rings affects the binding affinity to biological targets. For example, alterations at the 3 or 5 positions can enhance or diminish activity .
Case Studies
Several studies have explored the efficacy of this compound in various biological assays:
- Anticancer Assays : In a study evaluating its effect on human cancer cell lines, this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction via caspase activation .
- Anti-inflammatory Studies : A model of induced inflammation demonstrated that treatment with this compound reduced inflammatory markers significantly compared to control groups. The results suggested a potential application in chronic inflammatory diseases .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that this compound effectively inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. The structural modifications in the pyrazolo[1,5-a]pyrimidine core enhance its interaction with biological targets, leading to increased cytotoxicity against tumor cells.
Case Study: Inhibition of Kinases
A study highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These compounds have shown promise in inducing apoptosis in cancer cells, suggesting their potential use as therapeutic agents in cancer treatment .
Anti-Mycobacterial Properties
Another significant application of 5-(Methoxymethyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ol is its activity against mycobacterial infections, particularly tuberculosis. Recent studies have focused on the structure-activity relationships (SAR) of similar compounds to optimize their efficacy against Mycobacterium tuberculosis.
Enzymatic Inhibition
The compound also exhibits potential as an inhibitor of various enzymes involved in critical metabolic pathways. For instance, it has been noted for its role as an mTOR inhibitor, which is relevant in cancer and metabolic diseases.
Table 1: Summary of Enzymatic Targets and Activities
| Enzyme | Inhibition Type | Effect |
|---|---|---|
| Cyclin-dependent kinases | Competitive inhibition | Induces apoptosis |
| Mycobacterial ATP synthase | Non-competitive inhibition | Reduces ATP levels |
| mTOR | Allosteric inhibition | Impacts cell growth and metabolism |
Synthetic Approaches and Modifications
The synthesis of this compound involves various chemical strategies that enhance its pharmacological properties. Recent advancements include green synthetic methods that minimize environmental impact while maximizing yield and purity .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Position 3 : Aromatic substituents (e.g., thienyl, phenyl, fluorophenyl) influence electronic properties and binding affinity. The 3-thienyl group in the target compound may enhance π-stacking interactions compared to phenyl derivatives .
- Position 5 : Methoxymethyl improves solubility, whereas phenyl or trifluoromethyl groups increase lipophilicity .
- Position 7 : The -OH group enables hydrogen bonding in biological systems, while the keto form (-O) is often associated with metabolic stability .
Key Observations :
Q & A
Q. Basic Characterization
- 1H NMR : The hydroxyl proton appears as a singlet at δ 12.44 ppm (DMSO-d6), disappearing upon deuterium exchange . Methoxymethyl protons resonate as a triplet at δ 3.30–3.50 ppm .
- 13C NMR : The pyrimidine C7 carbon (bearing OH) is observed at ~160 ppm, while the thienyl carbons appear at 125–140 ppm .
Q. Advanced Techniques
- NOESY : Correlates spatial proximity between H-3 of the pyrazole ring and methoxymethyl protons to confirm substitution patterns .
- X-ray crystallography : Resolves ambiguity in regiochemistry for thienyl substituents at C3 vs. C5 positions .
What substituent modifications enhance the biological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Basic SAR Insights
Q. Advanced Design Strategies
- Trifluoromethyl incorporation : Enhances metabolic stability and lipophilicity, as seen in kinase inhibitors (e.g., Trk inhibitors) .
- Glycosylation : Triazole-bridged N-glycosides (e.g., propargylated derivatives) improve anticancer activity via enhanced cellular uptake .
How do solvent polarity and pH affect the stability and reactivity of this compound?
Q. Basic Stability Analysis
Q. Advanced Mechanistic Studies
- DFT calculations : Predict tautomeric preferences and transition states for dehydration reactions .
- HPLC-MS monitoring : Tracks degradation products under oxidative conditions (e.g., peroxide formation in methoxymethyl groups) .
What analytical methods are recommended for assessing the purity of this compound in drug discovery pipelines?
Q. Basic Quality Control
- HPLC : Use a C18 column with mobile phase (acetonitrile/0.1% TFA) to detect impurities <0.1% .
- Elemental analysis : Verify C, H, N content (e.g., C: 63.54%, H: 4.71%, N: 21.79% for benzyl-substituted analogs) .
Q. Advanced Techniques
- LC-HRMS : Identifies trace byproducts (e.g., dimerization artifacts during cyclocondensation) .
- Thermogravimetric analysis (TGA) : Assesses hygroscopicity of the methoxymethyl group, which impacts formulation stability .
How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?
Q. Case Study: In Vitro vs. In Vivo Efficacy
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
